molecular formula C10H15N2O9P B1625621 5-Methyluridine 5'-monophosphate CAS No. 3590-47-4

5-Methyluridine 5'-monophosphate

货号: B1625621
CAS 编号: 3590-47-4
分子量: 338.21 g/mol
InChI 键: IGWHDMPTQKSDTL-JXOAFFINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Methyluridine 5'-monophosphate (pm5U) is the monophosphorylated nucleotide form of 5-methyluridine, a naturally occurring modified nucleoside found in human fluids and a key component of transfer RNA (tRNA) . This modification, formed by the post-transcriptional methylation of uridine, is crucial for stabilizing the three-dimensional structure of tRNA, particularly in the TΨC loop which is responsible for the molecule's attachment to the ribosome . The distinct chemistry of the 5-methyl group on the uracil base alters the conformational preference and stacking interactions of the nucleotide, impacting RNA structure and RNA-protein interactions . Beyond its fundamental role in structural biology, research into 5-methyluridine and its derivatives has significant implications for therapeutic and diagnostic development. Notably, the incorporation of modified nucleosides like 5-methyluridine into synthetic mRNA can reduce immunogenicity by preventing recognition by innate immune sensors, a critical advancement for mRNA vaccine and therapeutic technologies . Furthermore, because modified nucleosides like pm5U are catabolized and not reused in de novo RNA synthesis, their elevated levels in urine can serve as non-invasive biomarkers for various cancers, including leukemia, lymphoma, and cancers of the lung, breast, and colon . The compound also serves as a critical precursor in the synthesis of nucleoside analogs used as antiviral drugs and is explored in antisense technology, where its incorporation into oligonucleotides can enhance duplex stability and nuclease resistance . This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

3590-47-4

分子式

C10H15N2O9P

分子量

338.21 g/mol

IUPAC 名称

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(21-9)3-20-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1

InChI 键

IGWHDMPTQKSDTL-JXOAFFINSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

手性 SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

规范 SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

序列

T

产品来源

United States

Biosynthesis and Enzymatic Pathways of 5 Methyluridine 5 Monophosphate

Precursor Relationships in 5-Methyluridine (B1664183) 5'-monophosphate Formation

The journey to 5-methyluridine 5'-monophosphate, also known as ribothymidine 5'-monophosphate, is intrinsically linked to other key nucleotides. Its formation is not a standalone process but rather a modification of a pre-existing molecule and a pivotal step in the synthesis of a critical DNA component.

Derivation from Uridine (B1682114) Monophosphate (UMP)

The primary precursor for the synthesis of this compound is uridine monophosphate (UMP). wikipedia.org UMP is a fundamental pyrimidine (B1678525) nucleotide that serves as a building block for RNA. wikipedia.org The conversion involves the methylation of the uracil (B121893) base at the 5th carbon position. This seemingly simple addition of a methyl group is a significant biochemical transformation, creating a distinct nucleoside monophosphate with specific roles.

Role in Thymidine (B127349) Biosynthesis

This compound is an intermediate in the biosynthesis of thymidine, a crucial component of DNA. wikipedia.org Specifically, the deoxyribonucleotide form, 2'-deoxy-5-methyluridine 5'-monophosphate (dTMP), is the direct precursor to thymidine triphosphate (dTTP), one of the four essential building blocks for DNA synthesis. wikipedia.orgwikipedia.org The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP by adding a methyl group. wikipedia.orgproteopedia.org This reaction is vital for DNA replication and repair. proteopedia.org

De Novo Synthesis Pathways Contributing to this compound Precursors

The ultimate origin of the pyrimidine ring in this compound lies in the de novo synthesis pathway. This intricate process builds the pyrimidine molecule from simple precursor substances. microbenotes.com The pathway culminates in the production of UMP, the direct precursor to this compound. researchgate.netlibretexts.org

The de novo synthesis of pyrimidines begins with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, carbon dioxide, and ATP. Through a series of enzymatic reactions involving aspartate, the pyrimidine ring is assembled, leading to the formation of orotate. nih.gov Orotate then reacts with phosphoribosyl pyrophosphate (PRPP) to form orotidine (B106555) 5'-monophosphate (OMP). nih.gov Finally, the enzyme orotidylate decarboxylase removes a carboxyl group from OMP to yield UMP. wikipedia.orglibretexts.orgnih.gov In humans, the last two steps are catalyzed by a bifunctional enzyme called UMP synthase. nih.govwikipedia.org

Salvage Pathways in this compound Generation

In addition to de novo synthesis, cells can also utilize salvage pathways to produce nucleotides from the breakdown products of DNA and RNA. thesciencenotes.comwikipedia.org These pathways are crucial for recycling nucleosides and bases, conserving energy and resources. thesciencenotes.com Free pyrimidine bases like uracil can be recovered and converted back into nucleotides. thesciencenotes.com

The salvage pathway can contribute to the pool of UMP, the precursor to this compound. For instance, uridine released from RNA degradation can be phosphorylated by uridine-cytidine kinase to form UMP. wikipedia.orguniprot.orguniprot.org Similarly, deoxyuridine can be salvaged and phosphorylated to dUMP, which can then be methylated to form dTMP. reactome.org

Key Enzymes Catalyzing this compound Synthesis and Conversion

Several key enzymes are instrumental in the synthesis and conversion of this compound and its precursors. These biocatalysts orchestrate the precise chemical transformations required for nucleotide metabolism.

Nucleoside Kinases (e.g., Deoxynucleoside Kinase)

Nucleoside kinases play a critical role in the salvage pathways by phosphorylating nucleosides to form nucleotide monophosphates. thesciencenotes.com For instance, uridine-cytidine kinases (UCK1 and UCK2) catalyze the phosphorylation of uridine and cytidine (B196190) to UMP and CMP, respectively. wikipedia.orguniprot.orguniprot.orgnih.gov

Deoxynucleoside kinases are particularly important for the synthesis of DNA precursors. Thymidine kinase (TK) is a key enzyme in the pyrimidine salvage pathway, phosphorylating thymidine to thymidine monophosphate (TMP). nih.govnih.gov There are two main forms of thymidine kinase in humans: the cytosolic TK1 and the mitochondrial TK2. nih.gov Deoxycytidine kinase (dCK) is another crucial enzyme that phosphorylates deoxycytidine and other deoxynucleosides. nih.govnih.govresearchgate.net The coordinated action of these kinases ensures a balanced supply of deoxynucleotides for DNA synthesis and repair.

EnzymeFunctionPathway
Thymidylate Synthase Catalyzes the methylation of dUMP to dTMP. wikipedia.orgproteopedia.orgThymidine Biosynthesis
UMP Synthase A bifunctional enzyme that catalyzes the final two steps of de novo UMP biosynthesis. nih.govwikipedia.orgDe Novo Pyrimidine Synthesis
Uridine-Cytidine Kinase (UCK) Phosphorylates uridine and cytidine to UMP and CMP. wikipedia.orguniprot.orguniprot.orgPyrimidine Salvage
Thymidine Kinase (TK) Phosphorylates thymidine to TMP. nih.govnih.govPyrimidine Salvage
Deoxycytidine Kinase (dCK) Phosphorylates deoxycytidine and other deoxynucleosides. nih.govnih.govresearchgate.netPyrimidine Salvage

Pyrimidine Nucleoside Phosphorylases

The primary route for the synthesis of 5-methyluridine (5mU), the direct precursor to m5UMP, often involves the action of pyrimidine nucleoside phosphorylases (PyNP). These enzymes catalyze the reversible phosphorolysis of pyrimidine nucleosides to their corresponding bases and ribose-1-phosphate (B8699412). In the context of 5mU synthesis, thymine (B56734) serves as the pyrimidine base.

Research has demonstrated the effective production of 5mU through enzymatic transglycosylation reactions. In these processes, a purine (B94841) nucleoside, such as inosine (B1671953) or guanosine (B1672433), acts as the donor of the ribose moiety, which is then transferred to thymine. This reaction is facilitated by a combination of purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase. nih.govresearchgate.net For instance, thermostable PNP and PyNP from Bacillus stearothermophilus have been successfully immobilized and used for the continuous production of 5-methyluridine from thymine and inosine. nih.gov Similarly, a novel combination of Bacillus halodurans purine nucleoside phosphorylase and Escherichia coli uridine phosphorylase has been employed for the high-yield synthesis of 5-methyluridine from guanosine and thymine. researchgate.net

This enzymatic approach offers a highly efficient and specific method for generating 5mU, which can then be phosphorylated to m5UMP. The reaction catalyzed by pyrimidine nucleoside phosphorylase in this context is:

Thymine + Ribose-1-phosphate ⇌ 5-Methyluridine + Phosphate

The equilibrium of this reaction can be shifted towards the synthesis of 5-methyluridine by utilizing a coupled system where ribose-1-phosphate is generated in situ from a readily available nucleoside.

EnzymeSource Organism (Example)SubstratesProductReference
Pyrimidine Nucleoside PhosphorylaseBacillus stearothermophilusThymine, Inosine (with PNP)5-Methyluridine nih.gov
Uridine PhosphorylaseEscherichia coliThymine, Guanosine (with PNP)5-Methyluridine researchgate.net

Enzymes in Cascade Synthesis Systems (e.g., Adenosine (B11128) Deaminase, Xanthine (B1682287) Oxidase)

A notable example is the synthesis of 5mU from adenosine and thymine. nih.gov This cascade involves four key enzymes:

Adenosine Deaminase (ADA): Converts adenosine to inosine.

Purine Nucleoside Phosphorylase (PNP): Cleaves inosine to hypoxanthine (B114508) and ribose-1-phosphate.

Pyrimidine Nucleoside Phosphorylase (PyNP): Utilizes the generated ribose-1-phosphate to convert thymine into 5-methyluridine.

Xanthine Oxidase (XOD): Oxidizes hypoxanthine to xanthine and then to uric acid. This step is crucial as it removes hypoxanthine, a product of the PNP reaction, thereby preventing the reverse reaction and driving the synthesis of 5mU forward. nih.gov

EnzymeRole in CascadeSubstrate(s)Product(s)Reference
Adenosine Deaminase (ADA)Initiates the cascade by converting the starting purine nucleoside.AdenosineInosine nih.gov
Purine Nucleoside Phosphorylase (PNP)Generates ribose-1-phosphate for the key synthesis step.InosineHypoxanthine, Ribose-1-phosphate nih.gov
Pyrimidine Nucleoside Phosphorylase (PyNP)Synthesizes the final nucleoside product.Thymine, Ribose-1-phosphate5-Methyluridine nih.gov
Xanthine Oxidase (XOD)Drives the equilibrium by removing a byproduct.HypoxanthineUric Acid nih.gov

UMP-CMP Kinase and Nucleoside Diphosphate (B83284) Kinase

Once 5-methyluridine is synthesized, it must be phosphorylated to its active monophosphate form, this compound (m5UMP), and subsequently to its diphosphate (m5UDP) and triphosphate (m5UTP) forms to participate in various cellular processes, including potential incorporation into RNA. This phosphorylation cascade is carried out by nucleoside kinases.

UMP-CMP Kinase (UCK or UMPK): This enzyme is responsible for the phosphorylation of uridine monophosphate (UMP) and cytidine monophosphate (CMP) to their respective diphosphates, using ATP as the phosphate donor. sinobiological.comnih.gov While its primary substrates are UMP and CMP, UMP-CMP kinase is known to phosphorylate a range of pyrimidine nucleoside monophosphate analogs. nih.gov It is therefore highly probable that UMP-CMP kinase is the enzyme responsible for the conversion of m5UMP to 5-methyluridine 5'-diphosphate (m5UDP). The reaction is as follows:

This compound + ATP → 5-Methyluridine 5'-diphosphate + ADP

However, it is important to note that the substrate specificity of this kinase can be a determining factor. For instance, studies have shown that 5-methyl-2'-deoxycytidine (B118692) 5'-monophosphate is not a substrate for nucleoside monophosphate kinase from bovine liver, suggesting that the 5-methyl group on the pyrimidine ring can, in some contexts, hinder phosphorylation. nih.gov

Nucleoside Diphosphate Kinase (NDPK): Following the formation of m5UDP, the final phosphorylation step to produce 5-methyluridine 5'-triphosphate (m5UTP) is catalyzed by nucleoside diphosphate kinase. wikipedia.org NDPK is a non-specific enzyme that facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate. wikipedia.org

5-Methyluridine 5'-diphosphate + ATP ⇌ 5-Methyluridine 5'-triphosphate + ADP

EnzymeAbbreviationFunctionSubstrate (in this context)Product (in this context)
UMP-CMP KinaseUCK/UMPKPhosphorylates nucleoside monophosphates to diphosphates.This compound5-Methyluridine 5'-diphosphate
Nucleoside Diphosphate KinaseNDPKInterconverts nucleoside diphosphates and triphosphates.5-Methyluridine 5'-diphosphate5-Methyluridine 5'-triphosphate

Metabolic Fates and Turnover of 5 Methyluridine 5 Monophosphate

Catabolic Pathways and Degradation of 5-Methyluridine (B1664183) Derivatives

The breakdown of 5-methyluridine (5mU), the nucleoside form derived from 5-methyluridine 5'-monophosphate, is a key step in its metabolic fate. In organisms like Arabidopsis thaliana, the catabolism of 5mU is essential to prevent its accumulation. nih.gov The degradation pathway involves the hydrolysis of 5mU to thymine (B56734) (5-methyluracil) and ribose. nih.gov This process is part of the broader pyrimidine (B1678525) catabolism pathway, which ultimately breaks down pyrimidines into CO2, H2O, and urea. wikipedia.org

A significant source of 5mU is the turnover of RNA, where 5-methyluridine is a known modification (m5U). nih.govnih.gov It can be directly released from the degradation of RNA containing this modification. nih.gov Another pathway involves the deamination of 5-methylcytidine (B43896) (5mC), which is released during both RNA and DNA turnover, to form 5mU. nih.govoup.com Research in Arabidopsis thaliana has shown that a substantial amount of thymine is generated from RNA turnover, with most 5mU being released directly from RNA rather than through the 5mC intermediate. nih.govnih.gov

Enzymatic Hydrolysis of 5-Methyluridine

The enzymatic breakdown of 5-methyluridine is a critical control point in its metabolism, primarily facilitated by nucleoside hydrolases.

Role of Nucleoside Hydrolases (e.g., NSH1)

Nucleoside hydrolases (NHs) are enzymes that cleave the N-glycosidic bond of nucleosides, releasing the nucleobase and ribose. mdpi.comnih.gov In the context of 5mU metabolism, NUCLEOSIDE HYDROLASE 1 (NSH1) plays a pivotal role. nih.govoup.com In vitro studies have confirmed that NSH1 can hydrolyze 5mU. nih.govoup.com In Arabidopsis thaliana, NSH1 is responsible for hydrolyzing 5mU into thymine and ribose in the cytosol. nih.gov This activity is crucial for preventing the accumulation of 5mU. nih.gov The importance of this function is highlighted by the observation that genetic disruption of NSH1 leads to an accumulation of 5mU. nih.govnih.gov

The substrate specificity of nucleoside hydrolases can vary. For instance, a nucleoside hydrolase from the parasite Trichomonas vaginalis (TvRH) can hydrolyze 5-methyluridine, although it does so slowly. nih.gov This enzyme shows a strong preference for the ribose moiety of its substrates. nih.gov

Deamination Events Leading to or from 5-Methyluridine (e.g., Cytidine (B196190) Deaminase)

Deamination, the removal of an amine group, is another key enzymatic reaction in the metabolic pathway of 5-methyluridine. Cytidine deaminase (CDA) is a central enzyme in this process, catalyzing the hydrolytic deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. wikipedia.org

CDA can also act on methylated cytidines. Specifically, it can deaminate 5-methylcytidine (5mC), a modified base found in both DNA and RNA, to produce 5-methyluridine (5mU) and thymidine (B127349). nih.govnih.govoup.com This reaction is a significant source of free 5mU within the cell, particularly from the turnover of nucleic acids. nih.gov The deamination of 5-methylcytosine (B146107) in DNA by enzymes like activation-induced cytidine deaminase (AID) can lead to the formation of thymine, which is then subject to repair mechanisms. nih.gov While not directly producing free 5mU, this highlights the broader role of deaminases in processing methylated pyrimidines.

Interplay with General Pyrimidine Metabolism and Homeostasis

The degradation of 5mU via NSH1 produces thymine, which can then be further catabolized by the enzyme dihydrouracil (B119008) dehydrogenase (DPYD), the first enzyme in the pyrimidine ring catabolism pathway. nih.gov This demonstrates a direct link between the specific catabolism of a modified nucleoside and the general pyrimidine degradation pathway. The proper functioning of these pathways is essential for maintaining a balanced pool of pyrimidine nucleotides required for processes like DNA and RNA synthesis. researchgate.netrsc.org The excretion of pyrimidine nucleosides, including modified ones like 5-methylcytidine, has been observed to be dependent on the growth state of cells, indicating a dynamic regulation of pyrimidine metabolism. nih.gov

Cellular Consequences of Dysregulated 5-Methyluridine Turnover

The failure to properly catabolize 5-methyluridine can have significant negative consequences for the cell. In Arabidopsis thaliana, the genetic disruption of NSH1, the enzyme responsible for 5mU hydrolysis, leads to an accumulation of 5mU. nih.govnih.gov This accumulation is associated with detrimental phenotypes, including reduced seedling growth. nih.govnih.gov

The toxic effects of excess 5mU are further demonstrated by experiments where external supplementation of 5mU aggravates the growth defects in NSH1 mutants. nih.govnih.gov This excess 5mU can also lead to its stochastic incorporation into various RNA species, including mRNA. nih.govnih.gov The presence of this modified nucleoside in unintended locations within RNA molecules can interfere with their normal function, potentially affecting processes like translation and RNA stability. nih.govmedchemexpress.com Therefore, the efficient removal of 5mU through catabolic pathways is a protective mechanism to safeguard the integrity of RNA. nih.govnih.gov

Biological Roles and Functional Significance of 5 Methyluridine 5 Monophosphate in Rna Modifications

Role in Transfer RNA (tRNA) Maturation and Function

The modification of tRNA with 5-methyluridine (B1664183) is one of its most common and evolutionarily conserved features, playing a pivotal role in ensuring the fidelity and efficiency of protein synthesis. wikipedia.org

The most prominent and almost universally conserved position for m5U modification in both bacterial and eukaryotic tRNAs is at uridine (B1682114) 54 (U54) within the T-loop (also known as the TΨC loop). wikipedia.orgpnas.org This specific modification, denoted as m5U54, is catalyzed by tRNA (m5U54)-methyltransferases. In Escherichia coli, the enzyme responsible is TrmA, while in Saccharomyces cerevisiae and humans, it is Trm2 (also known as TRMT2A). researchgate.netnih.gov The T-loop itself is a highly structured seven-nucleotide loop that, along with the D-loop, facilitates the characteristic L-shaped tertiary structure of tRNA. wikipedia.org The m5U54 modification forms a reverse Hoogsteen base pair with the N1-methyladenosine at position 58 (m1A58), an interaction that is crucial for stabilizing this tertiary structure. nih.gov

The methylation at position 54 contributes significantly to the structural integrity and stability of the tRNA molecule. biorxiv.org The presence of m5U54 strengthens the interaction between the T-loop and the D-loop, which is essential for maintaining the correct L-shaped fold of the tRNA. This stabilization is not merely static; the modification helps to fine-tune the rigidity and flexibility of the tRNA's "elbow" region, which is critical for its various interactions within the ribosome during translation. While the absence of m5U54 does not completely unfold the tRNA, it leads to a modest destabilization. nih.gov Studies have shown that cells lacking the enzymes that install m5U54 exhibit altered tRNA modification patterns, suggesting that the presence of m5U54 can influence the installation of other modifications, creating a "modification circuit." nih.gov

Recent research has illuminated a key role for m5U54 in modulating the translocation step of protein synthesis. pnas.orgnih.gov Translocation is the process where the ribosome moves one codon down the mRNA, a critical movement for the elongation of the polypeptide chain. Studies have shown that tRNAs lacking m5U54 are less sensitive to certain small molecules that inhibit translocation. pnas.orgnih.gov This suggests that m5U54 helps maintain the shape and dynamics of the tRNA's elbow region, which are necessary for its interactions with the ribosome during translocation. nih.gov While the loss of m5U54 does not halt protein synthesis, it appears to modulate the speed and efficiency of ribosome movement, a subtlety that can have broad consequences for gene expression, particularly under cellular stress. nih.gov

While the primary role of m5U54 in the T-loop is structural, modifications at the wobble position (the first position of the anticodon) directly impact codon recognition. Derivatives of 5-methyluridine, such as 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U) and 5-taurinomethyluridine (τm5U), are often found at the wobble position of tRNAs that need to recognize codons ending in a purine (B94841) (A or G). These modifications are crucial for stabilizing the U•G wobble pairing, ensuring accurate decoding of NNG codons. The absence of these modifications can lead to decoding defects. For instance, in yeast mitochondria, 5-[[(carboxymethyl)amino]methyl]uridine in the wobble position of tRNALeu and tRNATrp allows for the selective recognition of both A and G in the third codon position. nih.gov

Summary of 5-Methyluridine's Role in tRNA
AspectKey FindingsReferences
Modification SitePrimarily at position 54 in the T-loop (m5U54), a nearly universal modification. wikipedia.orgpnas.org
Stability and FoldingStabilizes the L-shaped tertiary structure of tRNA by strengthening the T-loop and D-loop interaction. biorxiv.org
Ribosome TranslocationModulates the movement of the ribosome along the mRNA during protein synthesis. pnas.orgnih.gov
Codon RecognitionDerivatives of m5U at the wobble position are critical for accurate decoding of specific codons. nih.gov

Contributions to Ribosomal RNA (rRNA) Biogenesis and Functional Integrity

5-methyluridine is also a conserved modification in ribosomal RNA, the catalytic core of the ribosome. In E. coli, there are two m5U modifications in the 23S rRNA, at positions U747 and U1939. nih.gov These modifications are introduced by the enzymes RlmC and RlmD, respectively. The m5U747 modification is located in a hairpin that protrudes into the peptide exit tunnel of the large ribosomal subunit, suggesting a potential role in interacting with the nascent polypeptide chain. The m5U1939 modification is located in the peptidyl transferase center, the heart of the ribosome's catalytic activity. nih.gov

In human mitochondria, the enzyme TRMT2B is responsible for m5U methylation in both tRNA and the 16S rRNA. wikipedia.org The presence of these modifications in functionally critical regions of the ribosome underscores their importance for proper ribosome assembly (biogenesis) and function. While the precise functional consequences of lacking these specific rRNA modifications are still under investigation, their high degree of conservation suggests a role in fine-tuning ribosomal activity and ensuring translational fidelity. nih.gov

5-Methyluridine Modifications in rRNA
Organism/OrganellerRNAModification SiteEnzymeReferences
E. coli23SU747RlmC nih.gov
E. coli23SU1939RlmD nih.gov
Human Mitochondria16S-TRMT2B wikipedia.org

Presence and Potential Roles in Messenger RNA (mRNA)

The discovery of 5-methyluridine in eukaryotic messenger RNA is a more recent finding. nih.govnih.gov Unlike in tRNA and rRNA where it is a stable and highly stoichiometric modification, m5U in mRNA is present at very low levels. nih.gov In yeast, the tRNA methyltransferase Trm2 has been shown to also be responsible for the incorporation of m5U into mRNA. researchgate.net

The functional significance of m5U in mRNA is still an active area of research. Some studies suggest that the presence of m5U can influence mRNA stability and translation, potentially by altering the local RNA structure or by affecting interactions with RNA-binding proteins. However, the effects appear to be modest and context-dependent. For instance, the incorporation of m5U into in vitro transcribed mRNA has been shown to have a less pronounced effect on translation compared to other modifications like pseudouridine (B1679824). biorxiv.org The low abundance of m5U in mRNA suggests that it may not be a widespread regulatory mark but could have specific functions for a subset of transcripts or under particular cellular conditions. nih.gov Furthermore, the incorporation of m5U into mRNA can reduce its immunogenicity, a property that has been explored in the context of mRNA-based therapeutics. nih.gov

Detection and Distribution in Eukaryotic mRNA

The identification of m5U in mRNA has been challenging due to its relatively low abundance compared to other modifications like N6-methyladenosine (m6A) and pseudouridine (Ψ). pnas.org However, several sophisticated methods have enabled its detection and quantification.

Detection Methods:

Mass Spectrometry: Advanced techniques, particularly liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), have been pivotal. These methods allow for the direct detection and quantification of modified nucleosides from highly purified mRNA samples. oup.comnih.gov Top-down mass spectrometry, which avoids sample hydrolysis, can also provide a complete primary structure description, revealing all mass-altering modifications like m5U. oup.com

Sequencing: Specific sequencing techniques have been developed. For instance, FICC-seq (5-fluorouracil-induced covalent crosslinking and sequencing) leverages the catalytic activity of the m5U-installing enzyme, TRMT2A, to identify modification sites in human RNAs. nih.gov

Computational Prediction: In silico approaches have been created to predict m5U sites. Models such as RNADSN and m5U-GEPred use machine learning and deep learning, trained on experimentally verified data, to identify potential m5U sites across the transcriptome based on sequence characteristics and structural information. nih.govnih.gov These models have been tested on human and yeast transcriptomes. nih.gov

Distribution: The distribution of m5U in mRNA is not random. In Saccharomyces cerevisiae, m5U has been detected in purified mRNA samples, and the tRNA methyltransferase Trm2 has been identified as the enzyme responsible for its installation. nih.govumich.edu In human cells, m5U sites have also been discovered on mRNAs. nih.gov The level of m5U in mRNA is generally low; for example, in yeast, it is at least 10-fold less abundant than m6A and pseudouridine. pnas.org Research has also shown that 5-methyluridine triphosphate (5mUTP) can be a substrate for RNA polymerase II, leading to m5U incorporation into mRNA, particularly when cellular pyrimidine (B1678525) degradation pathways are genetically disrupted. nih.gov This suggests that the cellular nucleotide pool is a factor in the distribution of this modification. nih.gov

Influence on mRNA Stability and Translation Efficiency

The presence of m5U in the mRNA sequence can impact both the lifespan of the transcript and the efficiency with which it is translated into protein.

mRNA Stability: The modification is believed to contribute positively to the stability of RNA structures by enhancing base stacking and influencing the formation of secondary structures. nih.govmedchemexpress.com While direct, extensive evidence on m5U's role in mRNA stability is still emerging, a known link exists between translation rates and mRNA stability. pnas.org By modulating translation, m5U can indirectly influence the degradation rate of an mRNA molecule. Furthermore, studies involving synthetic mRNAs have shown that incorporating modified uridines can lead to higher steady-state mRNA levels, which may be partly due to increased stability. nih.gov

Translation Efficiency: The effect of m5U on protein synthesis is complex and appears to be highly context-dependent.

Inhibition of Elongation: A fully reconstituted in vitro translation system demonstrated that the inclusion of m5U into mRNA codons can impede the rate of amino acid addition by the ribosome. nih.gov This effect was shown to be dependent on the position of the m5U within the codon (1st, 2nd, or 3rd position). nih.govumich.edu

Modulation of Ribosome Translocation: Studies on yeast cells lacking the m5U-installing enzyme Trm2 revealed that these cells have an altered sensitivity to translation-inhibiting drugs like hygromycin B. pnas.org This suggests that m5U in the RNA landscape (primarily tRNA, but with implications for the entire translation process) helps to modulate the translocation step of the ribosome during protein synthesis. pnas.orgnih.gov

Research Findings on m5U's Influence on Translation
FindingExperimental SystemObserved EffectReference
Positional Impact on ElongationPurified in vitro translation systemm5U in mRNA codons slows amino acid addition in a position-dependent manner. nih.govumich.edu
Modulation of TranslocationS. cerevisiae cells lacking Trm2 enzymeLoss of m5U desensitizes cells to translocation inhibitors, suggesting m5U modulates ribosome movement. pnas.orgnih.gov
Overall Rate of Amino Acid AdditionIn vitro translation studiesThe presence of m5U in mRNA codons does not significantly slow overall peptide elongation. pnas.org

Global Impact of 5-Methyluridine Modifications on RNA Structure and Dynamics

The enzyme itself provides clues to its impact. For example, the putative RNA m5U methyltransferase TTHA1280 from Thermus thermophilus forms a clamp-like shape with a deep cleft perfectly sized to bind single-stranded RNA, suggesting a significant interaction that could locally alter RNA conformation during modification. nih.goviucr.org

The primary structural impact of m5U is the stabilization of local RNA architecture. nih.govmedchemexpress.com In tRNA, m5U at position 54 is crucial for stabilizing the T-loop, a principle that likely applies when m5U is present in other structured regions of RNA. wikipedia.org By altering the properties of the uracil (B121893) base, the methyl group can enhance base-stacking interactions and influence hydrogen bonding patterns, thereby shaping the RNA's secondary and tertiary structure. nih.gov Furthermore, the installation of m5U at one site can be correlated with changes in the modification status of other nucleotides within the same RNA molecule, indicating that m5U contributes to a broader network of interactions that collectively define the final RNA structure and its dynamics. pnas.org

Contributions to Cellular Processes and Gene Expression Regulation

Through its influence on RNA structure, stability, and translation, 5-methyluridine participates in the broader regulation of gene expression and other critical cellular processes. nih.govnih.gov The modification acts as a fine-tuner of protein synthesis. Even subtle modulation of ribosome translocation speed can have an outsized impact on the cellular proteome, particularly under conditions of cellular stress. pnas.org

The regulation of m5U levels is, in itself, a layer of gene expression control. Research in Arabidopsis thaliana has shown that a pyrimidine catabolism pathway is required to degrade free 5-methyluridine and prevent its accumulation and subsequent stochastic incorporation into mRNA. nih.gov This protective mechanism underscores the importance of ensuring m5U is placed only at specific, programmed sites, as random incorporation could otherwise alter the stability and translation of numerous transcripts, leading to dysregulated gene expression. nih.gov

Advanced Research Methodologies for 5 Methyluridine 5 Monophosphate Studies

Synthetic Methodologies for 5-Methyluridine (B1664183) 5'-monophosphate and its Derivatives

The synthesis of 5-Methyluridine 5'-monophosphate and oligonucleotides containing this modified nucleoside can be achieved through both chemical and enzymatic routes. Each approach offers distinct advantages, from the scalability of chemical synthesis to the high specificity of enzymatic reactions.

The primary method for generating oligonucleotides containing 5-methyluridine is through solid-phase synthesis using phosphoramidite (B1245037) chemistry. nih.govmdpi.com This powerful approach allows for the site-specific incorporation of modified nucleosides into a growing RNA or DNA chain. The process begins with the chemical conversion of the 5-methyluridine nucleoside into a phosphoramidite building block. nih.govresearchgate.net This modified phosphoramidite is then used in automated oligonucleotide synthesizers.

Key steps in the chemical synthesis include:

Preparation of the Phosphoramidite: The synthesis of the required 5-methyluridine phosphoramidite is a crucial prerequisite. For instance, protocols have been established for creating building blocks like 5-cyanomethyluridine (cnm⁵U) phosphoramidite starting from commercially available 5-methyluridine. nih.gov

Solid-Phase Synthesis: The modified phosphoramidite is sequentially coupled to a growing oligonucleotide chain that is anchored to a solid support. This cycle of coupling, capping, oxidation, and deprotection is repeated until the desired sequence is assembled. nih.gov

Purification: Following synthesis, the final oligonucleotide is cleaved from the support and purified, often using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity. biosyn.com

An alternative strategy is the post-synthetic modification of an oligonucleotide, where a reactive group is first incorporated into the chain and then converted to the desired 5-methyluridine modification after the primary synthesis is complete. mdpi.com

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods, operating under mild reaction conditions with exceptional stereo- and regioselectivity. mdpi.comnih.gov These biocatalytic approaches can range from single-enzyme reactions to complex multi-enzyme cascades.

A notable example involves the use of uracil (B121893) phosphoribosyltransferase (UPRT). An immobilized UPRT from Thermus thermophilus has been successfully used for the sustainable synthesis of various 5-modified uridine-5'-monophosphates. nih.gov This immobilized enzyme demonstrates high activity and stability over a broad range of temperatures (70-100 °C) and can be reused multiple times, making it a valuable biocatalyst. nih.gov

Multi-enzyme cascade reactions represent a more advanced strategy, enabling the synthesis of complex molecules like modified nucleotides in a "one-pot" reaction without the need to isolate intermediates. rsc.orgrsc.org These cascades combine the activities of several enzymes to perform a multi-step transformation. For example, 5-Methyluridine (5MU) has been efficiently synthesized from adenosine (B11128) and thymine (B56734) using a combination of four different enzymes: adenosine deaminase (ADA), purine (B94841) nucleoside phosphorylase (PUNP), pyrimidine (B1678525) nucleoside phosphorylase (PYNP), and xanthine (B1682287) oxidase (XOD). nih.gov In this system, a maximum yield of 74% was achieved. nih.gov Researchers have also developed cascades using thermophilic enzymes, which can increase reaction efficiency due to the higher solubility of substrates at elevated temperatures. researchgate.net

Table 1: Comparison of Mesophilic vs. Thermophilic Enzyme Cascades for Nucleoside Synthesis

Substrate (Pentose)Mesophilic Enzyme Efficiency (30 min)Thermophilic Enzyme Efficiency (30 min)
Ribose (Rib)92%76%
2-deoxyribose (dRib)74%62%
Arabinose (Ara)66%32%
2-deoxy-2-fluoroarabinose (F-Ara)8%<1%
Xylose (Xyl)2%2%
Data sourced from a comparative study on the synthesis of 2-chloroadenine (B193299) nucleoside. mdpi.comnih.gov

To study the biological roles and mechanisms of 5-methyluridine-containing oligonucleotides, researchers often employ labeled probes and analogs. These labels can be fluorescent dyes or stable isotopes, which allow for tracking and quantification.

Fluorescent Labeling: Fluorescent dyes, such as carboxytetramethylrhodamine (TAMRA), are widely used for labeling biomolecules. researchgate.net The synthesis strategy involves preparing a derivative of the dye that is suitable for bioconjugation. For oligonucleotide labeling, the dye is often converted into a phosphoramidite reagent. researchgate.net This dye-phosphoramidite can then be incorporated at a specific position during standard solid-phase oligonucleotide synthesis, yielding a fluorescently labeled probe. researchgate.net

Isotopic Labeling: Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) can be incorporated into 5-methyluridine or its precursors to create probes for mechanistic studies or for use as internal standards in mass spectrometry. For instance, a doubly deuterated isotopologue of a flavin-iminium species (FADH[N⁵═CD₂]⁺) was synthesized to probe the reaction mechanism of tRNA-modifying enzymes. acs.org Such labeled compounds are invaluable for tracing metabolic pathways and elucidating enzymatic mechanisms.

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of this compound, especially within complex biological samples, rely on highly sensitive and selective analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for the analysis of nucleosides and nucleotides in biological samples. nih.govnih.gov This method combines the separation power of liquid chromatography with the detection specificity and sensitivity of tandem mass spectrometry. nih.gov

In a typical workflow, a biological sample (e.g., plasma, urine, or cell extract) is first processed to extract the metabolites. nih.govresearchgate.net This extract is then injected into an LC system. The LC column, often a reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) column, separates the individual nucleotides and nucleosides from the thousands of other molecules present in the sample. nih.govmdpi.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and identified based on its specific mass-to-charge ratio (m/z) and its unique fragmentation pattern upon collision-induced dissociation (MS/MS). nih.govnih.gov

The key advantage of LC-MS/MS for nucleotide analysis is its exceptional quantitative performance and selectivity, even in highly complex biological matrices. nih.gov The use of Multiple Reaction Monitoring (MRM) mode allows the mass spectrometer to selectively monitor for specific precursor-to-product ion transitions, which dramatically enhances sensitivity and eliminates interference from other co-eluting compounds. nih.govmdpi.com This makes it possible to unambiguously quantify low-abundance modified nucleotides in the presence of their highly abundant, chemically similar unmodified counterparts. nih.gov

The method's performance is characterized by several key parameters:

Sensitivity: Modern LC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the nanomolar (nM) to picomolar (pM) range, making them suitable for detecting trace amounts of metabolites. nih.gov

Linearity: The method demonstrates excellent linearity over several orders of magnitude, which is crucial for accurate quantification across a wide range of concentrations. youtube.com The use of stable isotope-labeled internal standards is critical for improving linearity and accuracy by correcting for variations in sample preparation and instrument response. youtube.com

Robustness and Throughput: Assays can be adapted to a 96-well plate format, enabling automated and high-throughput analysis of hundreds of samples, which is essential for large-scale metabolomics studies. nih.gov

Table 2: Quantitative Performance of LC-MS/MS for Selected Nucleotides and Analogs

CompoundMatrixLLOQ (Lower Limit of Quantification)Total Run Time
Various Nucleosides/NucleotidesHuman Plasma1.21 nmol/L - 8.54 µmol/L34 min
Various Nucleosides/NucleotidesHuman Urine13.0 nmol/L - 151 pmol/L34 min
5-FluorouracilRabbit Aqueous Humor10.5 ng/mL2.5 min
Data compiled from published, validated bioanalytical methods. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleotide Metabolite Profiling

Application in RNA Hydrolysates and Nucleoside Analysis

The analysis of m5U MP often begins with the enzymatic hydrolysis of RNA into its constituent nucleosides or nucleotide monophosphates. This process is a critical first step for quantifying the abundance of modified nucleosides like 5-methyluridine. acs.orgresearchgate.net The resulting hydrolysate, a complex mixture of canonical and modified nucleosides, is then subjected to further analytical separation and detection methods. acs.org

In studies of nucleic acid turnover, for instance in Arabidopsis thaliana, the degradation of 5-methylcytidine (B43896) (5mC) containing nucleic acids produces 5-methyluridine (m5U). nih.gov The analysis of RNA hydrolysates has been instrumental in demonstrating that in certain genetic backgrounds, the ratio of m5U to uridine (B1682114) (U) can be significantly elevated in messenger RNA (mRNA). nih.gov This highlights the importance of analyzing RNA hydrolysates to understand the metabolic fate of modified nucleosides. nih.gov The general workflow for this type of analysis involves RNA isolation, enzymatic hydrolysis to release the nucleosides, and subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). acs.org

The accurate quantification of modified nucleosides from RNA hydrolysates is essential for understanding their biological roles. researchgate.net For example, research has shown that m5U is present in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA) in mammals and yeast, and its metabolic fate upon RNA degradation is an active area of investigation. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and its corresponding nucleoside, 5-methyluridine, from complex biological samples. qut.edu.auresearchgate.net

Due to the polar and often charged nature of nucleotides, their separation by conventional reversed-phase HPLC can be challenging. qut.edu.auresearchgate.net However, methods utilizing reversed-phase chromatography have been developed for the analysis of 5'-nucleotides, including uridine 5'-monophosphate (UMP), which is structurally similar to m5U MP. researchgate.net These methods often rely on careful control of mobile phase composition and pH to achieve adequate retention and separation. researchgate.net

Anion-exchange chromatography is particularly well-suited for the separation of nucleotides due to their negatively charged phosphate (B84403) groups. researchgate.net This technique separates molecules based on their net negative charge, allowing for the effective resolution of monophosphates, diphosphates, and triphosphates. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and anion-exchange characteristics, also offers a powerful approach for separating a wide range of nucleosides and nucleotides, including uridine and its phosphorylated forms. helixchrom.comhelixchrom.com

UV detection is a common and robust method for the quantification of nucleotides following HPLC separation. mdpi.com Nucleobases exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum, typically around 260-280 nm. helixchrom.comspectralabsci.com For instance, in the analysis of uridine 5'-monophosphate, a UV detector set at 275 nm has been effectively used. helixchrom.com The selection of the optimal wavelength is critical for maximizing sensitivity and minimizing interference from other components in the sample matrix. In some applications, a variable wavelength detector is employed to optimize the signal for different analytes within the same run. spectralabsci.com For very low concentration samples, advanced detection methods like liquid-core waveguide ultraviolet detection (LCW-UV) can be integrated into an HPLC system to significantly lower the limit of quantification. mdpi.com

Table 1: HPLC Methods for Nucleotide and Nucleoside Analysis

Analyte(s)Chromatography ModeColumn ExampleMobile Phase ExampleDetection Wavelength
Uridine 5'-monophosphateReversed-Phase and Anion-ExchangeAmaze HAACN/Water/Ammonium formate (B1220265) pH 3275 nm helixchrom.com
5'-CMP, 5'-UMP, 5'-GMP, 5'-AMPReversed-PhaseDiamonsil C18Acetonitrile/Water with Phosphoric Acid (pH 5.0)Not Specified researchgate.net
Uridine, UMP, UDP, UTPReversed-Phase and Anion-ExchangeAmaze HAACN/Water/Ammonium formate pH 3275 nm helixchrom.com
Thymidine (B127349), Uridine, Adenosine, Guanosine (B1672433), Cytidine (B196190)Hydrogen BondingSHARC 1MeCN/MeOH with Ammonium Formate/Formic Acid270 nm sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed investigation of this compound at the atomic level. researchgate.net It provides a wealth of information regarding its chemical structure, three-dimensional conformation, and interactions with other molecules. csic.es

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to confirming the chemical structure of m5U MP. researchgate.net 1H NMR provides information about the number and environment of protons in the molecule. chemicalbook.com For the parent nucleoside, 5-methyluridine, characteristic proton signals can be assigned to the ribose sugar and the uracil base. chemicalbook.com

13C NMR spectroscopy complements 1H NMR by providing data on the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the molecule. researchgate.net

15N NMR is particularly valuable for studying the nitrogen atoms within the pyrimidine ring of the uracil base. nih.gov The chemical shifts of these nitrogen atoms can provide insights into tautomeric forms and hydrogen bonding interactions. researchgate.net The combination of 1H, 13C, and 15N NMR data allows for a comprehensive structural elucidation of m5U MP. nih.govnih.gov

Table 2: Representative NMR Data for Uracil Derivatives

NucleusCompound TypeTypical Chemical Shift Range (ppm)Information Gained
1H5-MethyluridineVariable (specific to proton environment)Proton count and chemical environment chemicalbook.com
13C5-HalogenouracilsVariable (sensitive to substituents)Carbon skeleton and electronic structure researchgate.net
15NSubstituted Pyridines/PyrimidinesVariable (sensitive to N-oxidation and substitution)Nitrogen environment, tautomerism, H-bonding nih.gov

NMR spectroscopy is a powerful technique for studying the non-covalent interactions between m5U MP and its biological targets, such as proteins and other nucleic acids. csic.esrsc.org Several NMR methods can be employed to probe these interactions.

Chemical Shift Perturbation (CSP) is a widely used method where changes in the chemical shifts of the ligand (m5U MP) or the receptor (e.g., a protein) upon binding are monitored. csic.es These perturbations can be used to map the binding interface and determine the dissociation constant of the complex.

Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly useful for studying the binding of small molecules to large protein receptors. csic.es In this experiment, saturation is transferred from the protein to the bound ligand, and the resulting decrease in the ligand's signal intensity reveals which parts of the molecule are in close contact with the protein. csic.es

Transferred Nuclear Overhauser Effect (trNOE) experiments can provide information about the conformation of the ligand when it is bound to its receptor. csic.es This is crucial for understanding the structural basis of molecular recognition. These advanced NMR techniques are vital for elucidating the functional roles of m5U MP in biological systems by characterizing its interactions with cellular partners. csic.esnih.govspringernature.com

Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the atomic-level structural and dynamic characterization of biomolecules like m⁵U MP. While basic 1D NMR provides initial data, advanced multi-dimensional techniques are essential for a comprehensive understanding.

2D HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These two-dimensional NMR experiments are fundamental for determining the connectivity between protons and directly attached heteroatoms, such as carbon or nitrogen. libretexts.orgcolumbia.edu In the context of m⁵U MP, an HSQC or HMQC experiment correlates the proton signals with their bonded ¹³C or ¹⁵N atoms, providing unambiguous assignments of the resonances for the ribose sugar and the methyluracil base. libretexts.orgcore.ac.uk For instance, the proton on the C5 carbon of the uracil ring will show a cross-peak with the C5 carbon signal, confirming the identity and chemical environment of that specific position. This is crucial for distinguishing it from other protons and carbons in the molecule. core.ac.uknih.gov The edited HSQC can further differentiate between CH, CH₂, and CH₃ groups, which is useful for identifying the methyl group at the C5 position. columbia.edu

Relaxation Dispersion NMR: This powerful NMR technique provides insight into molecular motions and conformational exchanges that occur on the microsecond to millisecond timescale. It is particularly useful for studying dynamic processes such as enzyme-substrate interactions or conformational changes within a molecule. By measuring the effective relaxation rate of nuclei as a function of an applied radiofrequency field, researchers can extract kinetic and thermodynamic parameters of these exchange processes. For m⁵U MP, relaxation dispersion could be employed to study its interaction with enzymes that recognize and process this modified nucleotide, revealing the dynamics of the binding event.

Lanthanoid-Probe NMR: This method involves the introduction of paramagnetic lanthanide ions (e.g., Eu³⁺, Yb³⁺) into the sample, which induce shifts and/or broadening in the NMR signals of nearby nuclei. The magnitude of these changes is dependent on the distance and angle between the lanthanide ion and the nucleus. By analyzing these induced effects, the three-dimensional structure of a molecule in solution can be determined. For m⁵U MP, a lanthanide ion could be chelated to the phosphate group, allowing for the precise determination of the conformation of the ribose ring and the orientation of the methyluracil base relative to the sugar-phosphate backbone.

Table 1: Overview of Advanced NMR Techniques for m⁵U MP Studies

Technique Primary Information Obtained Application to this compound
2D HSQC/HMQC Direct one-bond correlations between a proton and a heteroatom (e.g., ¹H-¹³C, ¹H-¹⁵N). libretexts.org Unambiguous assignment of proton and carbon signals of the ribose and base; confirmation of the methyl group position. columbia.edu
Relaxation Dispersion NMR Kinetics and thermodynamics of molecular motions and conformational exchange on the µs-ms timescale. Characterizing the dynamic interactions with binding partners like enzymes or RNA-binding proteins.
Lanthanoid-Probe NMR Three-dimensional structure and conformation in solution. Determining the preferred conformation of the ribose sugar and the glycosidic bond angle by using the phosphate group as a coordination site for a lanthanide ion.

Isotopic Labeling Strategies for Mechanistic and Metabolic Tracing Studies

Isotopic labeling is a fundamental technique used to trace the journey of atoms through metabolic pathways or chemical reactions. wikipedia.org By replacing an atom with its heavier, non-radioactive (stable) isotope (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), researchers can follow the labeled molecule using mass spectrometry (MS) and NMR. wikipedia.orgresearchgate.net

In the study of m⁵U MP, stable isotope labeling is invaluable for several reasons:

Mechanistic Elucidation: To understand how enzymes synthesize or modify m⁵U, substrates can be isotopically labeled at specific positions. For example, by using a methyl donor like S-adenosylmethionine (SAM) with a ¹³C-labeled methyl group, researchers can confirm that the methyl group of m⁵U originates from SAM by detecting the ¹³C label in the final product.

Metabolic Tracing: To track the fate of m⁵U MP in a cell, cells can be grown in media containing isotopically labeled precursors, such as ¹³C-glucose or ¹⁵N-labeled glutamine. nih.govnih.gov By using liquid chromatography-mass spectrometry (LC-MS) to analyze the cellular metabolites over time, researchers can map the incorporation of these heavy isotopes into m⁵U and its downstream products. nih.govnih.gov This allows for the determination of its synthesis rate, turnover, and its contribution to various metabolic pools, such as the synthesis of RNA.

Table 2: Isotopic Labeling Strategies in m⁵U MP Research

Isotope Labeled Precursor Example Detection Method Research Application
¹³C [¹³C₆]-Glucose, [¹³C-methyl]-Methionine Mass Spectrometry, NMR Tracing the carbon skeleton from glucose into the ribose and base of m⁵U; identifying the origin of the methyl group. wikipedia.orgnih.gov
¹⁵N [¹⁵N₂]-Glutamine, [¹⁵N₅]-Adenine Mass Spectrometry, NMR Following the incorporation of nitrogen atoms into the pyrimidine ring during de novo synthesis or salvage pathways. wikipedia.org
²H (D) Deuterated water (D₂O), Deuterated nutrients Mass Spectrometry, NMR Probing specific reaction mechanisms and solvent accessibility; can cause observable shifts in chromatography. wikipedia.org

Molecular and Cell Biology Techniques

To understand the biological significance of this compound, its role must be studied within a functional, cellular context.

In Vitro Transcription and Translation Systems for Functional Assays

Cell-free in vitro transcription and translation systems are powerful tools for studying the direct effects of modified nucleotides on the fundamental processes of gene expression. promegaconnections.comnih.gov To investigate the impact of m⁵U, its triphosphate form (m⁵UTP) is introduced into an in vitro transcription reaction. promegaconnections.comoup.com

In Vitro Transcription: A DNA template containing a specific gene is mixed with RNA polymerase and a pool of nucleotide triphosphates (ATP, GTP, CTP, and UTP). promegaconnections.comnih.gov By replacing some or all of the UTP with m⁵UTP, researchers can synthesize RNA molecules containing m⁵U. promegaconnections.comoup.com Analysis of the resulting RNA can determine if the modification affects the rate of transcription, the fidelity of the polymerase, or the stability of the RNA transcript itself. nih.gov

In Vitro Translation: The m⁵U-containing RNA produced can then be added to an in vitro translation system (typically a cell lysate containing ribosomes, tRNAs, and other necessary factors). By measuring the amount of protein produced, scientists can assess whether the presence of m⁵U in an mRNA transcript enhances or inhibits its translation into protein.

Genetic Manipulation and Mutant Analysis (e.g., Enzyme Knockouts/Knockdowns)

To probe the function of m⁵U within a living organism, researchers can manipulate the genes encoding the enzymes responsible for its metabolism.

Enzyme Knockout: Using technologies like CRISPR/Cas9, the gene for an enzyme suspected of creating m⁵U (an m⁵U synthase) can be permanently deleted from the cell's genome. medunigraz.at By comparing these "knockout" cells to normal cells, researchers can identify processes that are disrupted in the absence of the enzyme and, by extension, in the absence of m⁵U.

Enzyme Knockdown: Techniques like RNA interference (RNAi) can be used to temporarily reduce the expression of a target enzyme. This "knockdown" provides a transient and controllable way to lower the levels of m⁵U and observe the resulting cellular effects.

Analysis of these genetically modified cells can reveal the importance of m⁵U for processes like cell growth, stress response, or differentiation. For example, if knocking out a putative m⁵U synthase leads to liver dysfunction in a mouse model, it would strongly implicate m⁵U in normal liver physiology. wikipedia.org

Transcriptomic and Proteomic Profiling in the Context of 5-Methyluridine Metabolism

When the levels of m⁵U are altered through genetic manipulation or external stimuli, the cell may respond by changing the expression of numerous genes and proteins. Transcriptomic and proteomic analyses provide a global snapshot of these changes. youtube.comyoutube.com

Transcriptomics: This involves sequencing the entire population of RNA molecules (the transcriptome) in a cell, often using techniques like RNA-Seq. nih.gov By comparing the transcriptomes of normal cells versus cells with depleted m⁵U, researchers can identify which genes are up- or down-regulated, revealing the cellular pathways that are responsive to this modification. nih.gov

Proteomics: This is the large-scale study of proteins (the proteome). youtube.com Using mass spectrometry-based techniques, researchers can quantify the levels of thousands of proteins in a cell. youtube.com Comparing the proteomes of normal and m⁵U-depleted cells can show how changes in the transcriptome are translated into functional changes at the protein level and can also reveal post-transcriptional modes of regulation. nih.govfrontiersin.org

These "omics" approaches can uncover widespread regulatory networks and biological functions associated with m⁵U metabolism that would not be apparent from studying single genes or proteins in isolation. nih.gov

Evolutionary and Comparative Biology of 5 Methyluridine Metabolism

Conservation of 5-Methyluridine (B1664183) Modification Across Kingdoms of Life (e.g., Bacteria, Yeast, Plants, Mammals)

The modification of uridine (B1682114) to 5-methyluridine (m5U), particularly at position 54 in the T-loop of transfer RNA (tRNA), is a remarkably conserved feature across all three domains of life: Bacteria, Archaea, and Eukarya. pnas.orgbiorxiv.orgnih.gov This widespread presence underscores its fundamental importance in cellular processes. While the enzymes responsible for this modification are not typically essential for survival under standard laboratory conditions, their conservation suggests a significant evolutionary advantage for cellular fitness. pnas.orgbiorxiv.org

In bacteria, such as Escherichia coli, the enzyme TrmA is responsible for the methylation of U54 in tRNA. pnas.orgbiorxiv.orgnih.gov Similarly, in the yeast Saccharomyces cerevisiae, its ortholog Trm2 carries out the same function. pnas.orgbiorxiv.orgnih.gov Homologous enzymes, TRMT2A and TRMT2B, have been identified in mammals, with TRMT2A confirmed as the primary enzyme for m5U54 formation in human cytosolic tRNAs. oup.com The presence of m5U has also been documented in the tRNAs of plants. oup.com

The functional significance of this conserved modification has been a long-standing question in molecular biology. pnas.orgbiorxiv.org Recent research has shed light on its roles, demonstrating that m5U54 contributes to tRNA maturation and modulates the speed of ribosome translocation during protein synthesis. pnas.orgbiorxiv.orgnih.gov Specifically, the absence of m5U54 can alter the modification landscape of tRNAs and desensitize ribosomes to certain translocation inhibitors. pnas.orgbiorxiv.orgnih.gov This suggests that m5U54 acts as a fine-tuner of translation, a role that would be advantageous under various cellular conditions and stresses. biorxiv.org

Beyond its well-established presence in tRNA, 5-methyluridine has been identified in other RNA species as well. For instance, in yeast, m5U is also found in messenger RNA (mRNA). biorxiv.org Furthermore, recent studies in the plant Arabidopsis thaliana have provided evidence for the presence of m5U in various RNA molecules and have identified the enzymes responsible for its incorporation. oup.com The degradation of 5-methylcytidine (B43896) (5mC) from both RNA and DNA turnover also leads to the formation of 5-methyluridine, highlighting its role as a metabolic intermediate. oup.comnih.gov

The universal conservation of the m5U54 modification in tRNA across diverse life forms points to a critical, ancestral function that has been maintained throughout evolution.

Phylogenetic Analysis of Enzymes Involved in 5-Methyluridine Synthesis and Degradation

The synthesis and degradation of 5-methyluridine are governed by specific enzymes whose evolutionary histories provide insights into the development of pyrimidine (B1678525) metabolism. The primary enzymes responsible for the synthesis of m5U in tRNA are the TrmA/Trm2 family of methyltransferases.

Synthesis:

Phylogenetic analyses reveal that the enzymes responsible for tRNA U54 methylation, TrmA in bacteria and its eukaryotic counterpart Trm2, are highly conserved. pnas.orgbiorxiv.orgnih.gov In mammals, two homologs, TRMT2A and TRMT2B, have been identified based on sequence similarity to the yeast Trm2. oup.com Experimental evidence has confirmed that TRMT2A is the major enzyme responsible for m5U54 formation in human cytosolic tRNAs. oup.com The evolutionary conservation of these enzymes across different kingdoms underscores their fundamental role. pnas.orgbiorxiv.org

Interestingly, other enzymes involved in producing 5-methyluracil derivatives exist. For instance, in some bacteria and plants, the MnmM enzyme (formerly YtqB) is a methyltransferase that converts 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U) to 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) at the wobble position of tRNA. oup.com This indicates a diversification of enzymes acting on the C5 position of uridine.

Degradation:

The degradation of 5-methyluridine is part of the broader pyrimidine catabolic pathway. In plants like Arabidopsis thaliana, the degradation of 5-methylcytidine first yields 5-methyluridine through the action of CYTIDINE (B196190) DEAMINASE (CDA). oup.comnih.gov Subsequently, NUCLEOSIDE HYDROLASE 1 (NSH1) hydrolyzes 5-methyluridine to thymine (B56734) and ribose. oup.comnih.gov

The enzymes of the reductive pyrimidine degradation pathway, which breaks down uracil (B121893) and thymine, are also relevant. This pathway involves dihydropyrimidine (B8664642) dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase. nih.gov The evolutionary history of these enzymes shows a complex pattern. For example, in animals, the first three enzymes of the de novo pyrimidine biosynthesis pathway are fused into a single multifunctional protein called CAD, whereas in prokaryotes, they are separate proteins. nih.gov This gene fusion event in eukaryotes likely provided an advantage for the coordinate expression of these enzymes. nih.gov

The table below summarizes key enzymes involved in 5-methyluridine metabolism and their distribution.

Enzyme FamilyFunctionRepresentative Organisms
TrmA/Trm2/TRMT2A tRNA (m5U54) methyltransferaseBacteria (E. coli), Yeast (S. cerevisiae), Mammals (Humans) pnas.orgbiorxiv.orgnih.govoup.com
MnmM tRNA (mnm5s2U) methyltransferaseGram-positive bacteria (B. subtilis), Plants (A. thaliana) oup.com
CYTIDINE DEAMINASE (CDA) Deamination of 5-methylcytidine to 5-methyluridinePlants (A. thaliana) oup.comnih.gov
NUCLEOSIDE HYDROLASE 1 (NSH1) Hydrolysis of 5-methyluridine to thyminePlants (A. thaliana) oup.comnih.gov
Dihydropyrimidine Dehydrogenase (DPD) Rate-limiting step in pyrimidine catabolismWidespread (Bacteria, Animals, Plants) nih.gov

Divergence and Similarities in Pyrimidine Catabolism Pathways Across Eukaryotes

Eukaryotes exhibit both conserved and divergent pathways for the breakdown of pyrimidine nucleotides, including those that generate and process 5-methyluridine. The primary route for pyrimidine degradation in many eukaryotes is the reductive pathway. nih.gov However, the specifics of substrate handling and enzyme localization can vary.

Similarities:

The three-step reductive pathway for the catabolism of uracil and thymine is a common feature in many eukaryotes, including animals and plants. nih.gov This pathway sequentially breaks down these bases into β-alanine (from uracil) or β-aminoisobutyrate (from thymine), along with ammonia (B1221849) and carbon dioxide. nih.govfiveable.mewikipedia.org The enzymes involved—dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase—are functionally conserved. nih.gov The initial dephosphorylation of nucleotides to nucleosides by 5'-nucleotidases is also a common first step in catabolism. fiveable.me

Divergence:

While the core reductive pathway is conserved, significant differences exist in pyrimidine salvage and the integration of catabolism across eukaryotes.

Salvage Pathway Variations: The pyrimidine salvage pathway, which recycles nucleobases and nucleosides, shows considerable diversity. nih.gov For instance, yeast can utilize both uracil and uridine for salvage, whereas some protozoan parasites either lack a pyrimidine salvage pathway entirely or can only use uracil. nih.gov In plants like Arabidopsis, uridine/cytidine kinases in the cytosol are the main enzymes for pyrimidine salvage, while the chloroplasts have an active uracil salvage pathway. nih.gov

Enzyme Evolution and Regulation: The evolution of genes encoding metabolic enzymes has led to divergence. A notable example is the fusion of genes for the first three enzymes of de novo pyrimidine synthesis into the single CAD protein in animals, a feature not seen in prokaryotes and representing a different strategy for coordinate gene regulation. nih.gov

Metabolic Fate of Modified Nucleosides: The handling of modified pyrimidines like 5-methyluridine highlights specific pathway divergences. In plants, the degradation of 5-methylcytidine-containing nucleic acids produces 5-methyluridine via cytidine deaminase, which is then hydrolyzed by a nucleoside hydrolase. oup.comnih.gov This specific pathway for handling a modified base may not be as prominent or may be different in other eukaryotic lineages.

The table below outlines the major steps and end products of reductive pyrimidine catabolism in eukaryotes.

StepEnzymeSubstrate(s)Product(s)
1Dihydropyrimidine Dehydrogenase (DPD)Uracil, ThymineDihydrouracil (B119008), Dihydrothymine nih.govcreative-proteomics.com
2Dihydropyrimidinase (DHP)Dihydrouracil, DihydrothymineN-carbamoyl-β-alanine, N-carbamoyl-β-aminoisobutyrate nih.govfiveable.me
3β-ureidopropionaseN-carbamoyl-β-alanine, N-carbamoyl-β-aminoisobutyrateβ-alanine, β-aminoisobutyrate, CO₂, NH₃ nih.govfiveable.mewikipedia.org

These divergences and similarities in pyrimidine catabolism reflect the evolutionary adaptation of different eukaryotic lineages to their specific metabolic needs and environments.

Biotechnological Applications and Development of 5 Methyluridine 5 Monophosphate As a Molecular Probe

Utilization of 5-Methyluridine (B1664183) Derivatives in Oligonucleotide Synthesis

Oligonucleotide synthesis is a cornerstone of modern biotechnology, enabling the production of short nucleic acid sequences for a wide range of applications. The incorporation of modified nucleosides like 5-methyluridine can confer desirable properties to these synthetic oligonucleotides. biosyn.comtrilinkbiotech.com

Antisense oligonucleotides (ASOs) are designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. The inclusion of 5-methyluridine and its derivatives in ASOs can significantly enhance their therapeutic potential. For instance, the 5-methyl group on the uracil (B121893) base can improve the thermal stability of the ASO-mRNA duplex and increase resistance to nuclease degradation. biosyn.com This leads to a longer plasma half-life and improved antisense activity.

Research has shown that site-specific incorporation of 5'-methyl DNA modifications in the gap region of phosphorothioate (B77711) (PS) ASOs can enhance their therapeutic index and safety profile. nih.govnih.gov Specifically, introducing R- or S-configured 5'-Me DNA at certain positions within the oligonucleotide gap has been demonstrated to improve the therapeutic properties of ASOs targeting various mRNAs, such as HDAC2, FXI, and Dynamin2. nih.gov These modified ASOs have shown excellent safety and antisense activity in mice, highlighting their potential for next-generation ASO designs. nih.govnih.gov Furthermore, the addition of a 5-propynyl group to 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine has been shown to further enhance thermal stability and nuclease resistance in ASOs. nih.gov

ASO ModificationTarget mRNAObserved EnhancementReference
5'-Methyl DNA (R/S configured)HDAC2, FXI, Dynamin2Enhanced therapeutic profile and safety nih.gov
4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridineKRASSuperior thermal stability and nuclease resistance nih.gov

Small interfering RNAs (siRNAs) are another class of therapeutic oligonucleotides that utilize the RNA interference (RNAi) pathway to silence gene expression. The incorporation of modified nucleosides is crucial for enhancing the drug-like properties of siRNAs. nih.gov While research has explored various modifications, the inclusion of 5'-C-methyl substituted nucleosides, including derivatives of 5-methyluridine, has been investigated. nih.gov Studies have shown that such modifications can be well-tolerated in siRNAs, maintaining their gene-silencing potency. nih.gov For example, the (R)-isomer of 5'-C-methyl guanosine (B1672433) provided protection from 5' exonuclease, a desirable property for increasing siRNA stability. nih.gov

Application in Diagnostic Probes and Nucleic Acid Amplification Techniques (e.g., PCR)

Modified oligonucleotides containing 5-methyluridine derivatives are utilized in the production of diagnostic probes and primers for techniques like the polymerase chain reaction (PCR). The enhanced hybridization properties and nuclease resistance conferred by these modifications can improve the sensitivity and specificity of diagnostic assays. biosyn.com For instance, the use of 5-methylcytidine (B43896) (a related modified pyrimidine) in PCR products allows for immunoquantitation, offering an alternative to other labeling methods. oup.com This highlights the potential for similar applications with 5-methyluridine-modified oligonucleotides.

Exploitation of Modified UTPs (e.g., 5-Methyluridine 5'-triphosphate) in RNA Synthesis

In vitro transcription is a fundamental technique for synthesizing RNA molecules for various research and therapeutic purposes. The use of modified nucleoside triphosphates, such as 5-Methyluridine 5'-triphosphate (5-Me-UTP), can introduce beneficial characteristics into the resulting RNA. trilinkbiotech.comjenabioscience.comjenabioscience.com The incorporation of such modified nucleotides can increase the stability of the RNA, reduce its immunogenicity, and enhance its translational capacity, which is particularly important for the development of mRNA-based therapeutics. trilinkbiotech.comneb.comneb.com For example, the inclusion of 5-methylcytidine and pseudouridine (B1679824) in mRNA has been shown to increase its stability and reduce the innate immune response. 2bscientific.com Similarly, 5-Methoxy-Uridine-5'-Triphosphate is used to reduce the immunogenicity of in vitro transcribed RNA. neb.comneb.com

Modified UTPApplicationBenefitReference
5-Methyluridine 5'-triphosphate (5-Me-UTP)In vitro TranscriptionIncreased RNA stability and translational capacity trilinkbiotech.com
5-Methoxy-Uridine-5'-TriphosphateIn vitro TranscriptionReduced immunogenicity of RNA neb.comneb.com
2'-O-Methyl-5-methyluridine-5'-TriphosphateAptamer development, in vitro transcriptionEnhanced nuclease resistance and stability trilinkbiotech.com

Potential in Catalytic RNA and Ribozyme Engineering Research

Ribozymes are RNA molecules that possess catalytic activity. youtube.com The study and engineering of these catalytic RNAs often involve the use of modified nucleosides to probe their structure and function. While direct research on the specific role of 5-methyluridine in ribozyme engineering is not extensively detailed in the provided context, the general principle of using modified nucleotides to enhance the properties of RNA molecules is applicable. youtube.com Chemical modifications can influence the folding, stability, and catalytic activity of ribozymes. youtube.com The introduction of a methyl group at the 5-position of uridine (B1682114) could potentially modulate the local structure and interactions within a ribozyme, thereby influencing its catalytic efficiency.

5-Methyluridine as a Tool for Studying Nucleic Acid Modifying Enzymes

5-Methyluridine and its derivatives serve as valuable tools for investigating the activity and substrate specificity of nucleic acid modifying enzymes. nih.gov For instance, the presence of 5-methyluridine (m5U) in RNA is catalyzed by specific methyltransferases, such as TRMT2A and TRMT2B in mammals. nih.gov The study of these enzymes often involves the use of substrates containing 5-methyluridine or its precursors to characterize their catalytic mechanisms.

Furthermore, metabolic labeling with related compounds like 5-fluorocytidine, which can be converted in cells to 5-fluorouridine, has been used as a chemical strategy to profile pyrimidine-modifying enzymes. nih.govproteomexchange.org This approach, known as RNA-mediated activity-based protein profiling (RNABPP), allows for the identification and characterization of enzymes that interact with and modify uridines in cellular RNA. nih.govproteomexchange.org This demonstrates the utility of uridine analogs in probing the epitranscriptomic landscape and discovering novel functions of RNA modifying enzymes. nih.gov

Future Directions and Emerging Research Avenues

Unraveling Unassigned Functional Roles of 5-Methyluridine (B1664183) 5'-monophosphate Modifications

5-Methyluridine (m5U), also known as ribothymidine, is a widespread post-transcriptional RNA modification. wikipedia.org It is most famously found at position 54 in the "T-loop" of the vast majority of eukaryotic and bacterial tRNA, where it plays a role in stabilizing the molecule's structure. wikipedia.org This modification is crucial for maintaining translational accuracy and optimizing protein synthesis. researchgate.netmaynoothuniversity.ie However, beyond this well-established structural role in tRNA, the functional repertoire of m5U remains largely uncharted territory.

Recent technological advancements have begun to identify m5U sites on other types of RNA, including messenger RNA (mRNA), but the functional consequences of these modifications are not well understood. nih.govnih.gov Compared to other RNA modifications like N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ), m5U is significantly underexplored, primarily due to previous limitations in high-throughput detection methods. nih.gov The discovery that m5U modifications are linked to various disease states, including breast cancer and viral infections, underscores the urgent need to decipher their molecular mechanisms and regulatory functions in these contexts. researchgate.netmaynoothuniversity.ienih.gov Future research will be pivotal in moving beyond the classical structural role of m5U in tRNA to uncover its potential functions in regulating mRNA stability, translation efficiency, and its participation in the complex circuitry of cellular life. nih.gov

Discovery and Characterization of Novel Enzymes in 5-Methyluridine Pathways

The biosynthesis and degradation of 5-methyluridine are governed by a complex interplay of enzymes, many of which are still being discovered and characterized. The enzymes that add the methyl group, known as "writers," and those that might remove it ("erasers") are central to regulating the m5U landscape within the cell.

In humans, TRMT2B is responsible for m5U methylation in both mitochondrial tRNA and rRNA. wikipedia.org In the plant Arabidopsis, the enzymes TRM2A and TRM2B have been identified as the primary writers of m5U. nih.gov The catabolism of m5U precursors is also an area of active investigation. For instance, the degradation of 5-methylcytidine (B43896) (a potential source of m5U) involves enzymes like CYTIDINE (B196190) DEAMINASE (CDA) and NUCLEOSIDE HYDROLASE 1 (NSH1) in plants. nih.gov

Intriguingly, research has revealed that nature has evolved multiple, structurally unrelated enzyme families to catalyze the C5-methylation of uracil (B121893), highlighting a case of convergent evolution. nih.gov These families include:

ThyA family: Uses N5,N10-methylenetetrahydrofolate as a carbon donor. nih.gov

TrmFO and RlmFO: Flavoenzymes that represent alternative mechanisms for m5U modification in tRNA and rRNA, respectively. nih.gov

Furthermore, research into related uridine (B1682114) modifications has identified complex enzymatic pathways, such as the MnmE and MnmG proteins in Escherichia coli, which work together to install 5-carboxymethylaminomethyl modifications on wobble uridines. acs.orgresearchgate.net The existence of putative enzymes with unknown functions, such as YfjO in B. subtilis, suggests that novel players in m5U metabolic pathways await discovery. nih.gov Future work focused on identifying these unknown enzymes and fully characterizing their mechanisms and substrate specificities will be crucial for understanding how m5U levels are regulated.

Advanced Computational Prediction of 5-Methyluridine Modification Sites

The precise identification of m5U sites across the transcriptome is fundamental to understanding its function. nih.gov While experimental techniques are essential, they can be resource-intensive. Consequently, the development of accurate and efficient computational methods has become a critical research focus. researchgate.net These in silico tools help prioritize targets for experimental validation and provide insights into the sequence and structural context of m5U modifications. nih.gov

Early efforts in this area led to the creation of m5UPred , the first web server designed to identify m5U sites from RNA primary sequences using a support vector machine (SVM) algorithm. nih.gov This model demonstrated good performance, achieving a high area under the receiver operating characteristic curve (AUC) in cross-validation and independent tests. nih.gov

Subsequent research has leveraged more advanced machine learning and deep learning techniques to improve prediction accuracy:

Deep-m5U: This approach combines Convolutional Neural Networks (CNNs) to detect relevant motifs with tetranucleotide composition to capture broader compositional features, resulting in a more robust model. researchgate.netmaynoothuniversity.ie

RNADSN: A pioneering model that uses a transfer learning approach. It learns common features from the more abundant tRNA m5U data to enhance the prediction of the less-well-characterized m5U sites on mRNA, outperforming previous methods. nih.gov

m5U-GEPred: This framework integrates conventional sequence features with graph embedding-based information to capture global information from the training data, further boosting prediction performance for both human and yeast transcriptomes. nih.gov

Predictor NameCore MethodologyKey FeatureReported AUC (Approx.)Reference
m5UPredSupport Vector Machine (SVM)First web server for m5U prediction; uses sequence-derived features.0.954 nih.gov
Deep-m5UConvolutional Neural Network (CNN)Combines CNN with tetranucleotide composition for improved accuracy.~0.956 (mature mRNA) maynoothuniversity.ie
RNADSNDeep Neural Network (Transfer Learning)Transfers learning from tRNA m5U data to improve mRNA m5U prediction.0.942 nih.gov
m5U-GEPredGraph Embedding & Sequence FeaturesUses graph embedding to capture global information, enhancing local sequence features.0.985 nih.gov

Future computational work will likely focus on refining these models further, incorporating structural information, and developing multi-species predictors to advance the study of m5U across biology. nih.gov

Integrated Multi-omics Approaches to Understand 5-Methyluridine Biological Networks

To fully grasp the biological significance of 5-methyluridine modifications, it is essential to move beyond studying them in isolation. A systems-level perspective is required to understand how m5U influences the complex, interconnected networks of molecular components within a cell. researchgate.net Multi-omics, an approach that integrates data from different molecular layers—such as the genome, transcriptome, proteome, and metabolome—offers a powerful framework for achieving this holistic view. nih.govnih.gov

By combining different "omics" datasets, researchers can trace the flow of biological information and uncover the functional consequences of m5U modifications. researchgate.netnih.gov For example, an integrated strategy could involve:

Transcriptomics: High-throughput sequencing to identify the specific locations and abundance of m5U modifications across all RNA molecules.

Proteomics: Mass spectrometry-based analysis to quantify how the presence or absence of a specific m5U modification affects the expression levels of corresponding proteins.

Metabolomics: Analysis of small-molecule metabolites to understand how m5U pathways are linked to broader cellular metabolism and signaling cascades.

Genomics: Identifying genetic variations in the m5U writer and eraser enzymes and correlating them with disease phenotypes.

This network-based approach can help build comprehensive models of the biological pathways that m5U regulates. researchgate.net While challenging due to data complexity and heterogeneity, multi-omics integration is a critical future direction that promises to reveal the higher-order biological principles governed by this important RNA modification. nih.gov

Investigating the Influence of 5-Methyluridine on Cellular Stress Responses

A growing body of evidence suggests a significant link between RNA methylation and the ability of cells to respond to various forms of stress. nih.gov Recent studies have specifically implicated m5U modification in the regulation of cellular stress responses. researchgate.netnih.gov This has opened up a compelling new avenue of research focused on how m5U helps cells adapt and survive under adverse conditions, such as oxidative stress.

Research in the plant Arabidopsis has provided key insights. Mutants that are deficient in the enzymes required for the catabolism of m5U's precursors exhibit increased sensitivity to oxidative stress. nih.gov This finding strongly suggests that the proper regulation of the m5U pathway is critical for mounting an effective stress defense. Furthermore, studies in yeast have shown that exposure to oxidative agents like hydrogen peroxide can induce changes in tRNA methylation, which in turn leads to the selective translation of proteins needed for the oxidative stress response. nih.gov

While these findings are promising, the precise mechanisms by which m5U exerts its influence during cellular stress are still largely unknown. Future investigations will need to address several key questions: Does the level of m5U at specific sites on tRNA or mRNA change in response to different stressors? How does m5U modification affect the stability and translation of mRNAs that code for critical stress-response proteins? Answering these questions will be vital for understanding the role of m5U as a dynamic regulator of gene expression in the face of cellular challenges.

常见问题

Basic Research Questions

Q. What are the established chemical synthesis protocols for 5-methyluridine 5'-monophosphate, and how can yield optimization be approached?

  • Methodological Answer : A common approach involves phosphorylation of 5-methyluridine using phosphoryl chloride (POCl₃) in acetonitrile (MeCN) at 0°C, with pyridine as a catalyst. For example, phosphorylation of 5-methylorotidine (636 µmol) with POCl₃ (4.4 eq.) and water (2.8 eq.) over 4 hours yields 5-methylorotidine 5’-monophosphate, though isolation challenges may require pH adjustment with triethylammonium acetate . Optimization may include varying stoichiometry, reaction time, or alternative solvents.

Q. How is this compound detected and quantified in enzymatic assays?

  • Methodological Answer : High-performance liquid chromatography (HPLC) at 248 nm is widely used, as demonstrated in studies of IMP cyclohydrolases. For instance, FAICAR-to-IMP conversion by archaeal enzymes (e.g., AF1811 from Archaeoglobus fulgidus) is monitored via absorbance changes, with kinetic parameters (e.g., Km = 7.8 µM, kcat = 1.32 s⁻¹) calculated using Michaelis-Menten models .

Q. What is the role of this compound in nucleotide biosynthesis pathways?

  • Methodological Answer : As a methylated derivative of uridine monophosphate (UMP), it may act as a precursor for modified RNA nucleotides. Its biosynthesis likely parallels UMP pathways, where orotidine 5’-monophosphate decarboxylase (ODCase) catalyzes a key step. Structural analogs (e.g., 5-fluorouridine derivatives) are studied to probe enzyme-substrate interactions in decarboxylation mechanisms .

Advanced Research Questions

Q. How can kinetic models be applied to study this compound production in engineered microbial systems?

  • Methodological Answer : Logistic and Luedeking-Piret equations model batch fermentation dynamics. For UMP production in Saccharomyces cerevisiae, cell growth (Logistic equation) and product formation (Luedeking-Piret) are fitted via nonlinear least-squares, achieving >98% correlation. Similar approaches can adapt parameters like substrate limitation or methyltransferase activity for 5-methyluridine derivatives .

Q. What experimental strategies resolve contradictions in reported enzymatic activities of methyltransferases acting on this compound?

  • Methodological Answer : Cross-validation using orthogonal assays (e.g., radiolabeled methyl groups, LC-MS) and structural analysis (X-ray crystallography) can clarify discrepancies. For example, IMP cyclohydrolase activity in Thermococcus kodakarensis (TK0430) was confirmed via E. coli complementation assays in purine-deficient media, validating in vitro kinetic data .

Q. How does the methyl group in this compound influence RNA structure and function compared to unmodified UMP?

  • Methodological Answer : Comparative studies using NMR or cryo-EM can reveal conformational changes. For instance, methyl groups in ribothymidine (5-methyluridine) stabilize RNA duplexes by increasing hydrophobicity. Thermodynamic analyses (e.g., melting temperature assays) quantify stability differences .

Q. What are the challenges in isolating this compound from complex biological matrices, and how are they addressed?

  • Methodological Answer : Solid-phase extraction (SPE) with anion-exchange cartridges effectively isolates monophosphates. Purity validation via LC-MS (e.g., >90% purity thresholds) and enzymatic digestion (e.g., alkaline phosphatase treatment) confirms identity. Contaminant removal may require gradient elution optimization .

Q. How can computational tools predict the catalytic efficiency of enzymes modifying this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model substrate-enzyme interactions. For ODCase, free-energy perturbation calculations explain catalytic proficiency (e.g., ~10¹⁷ rate enhancement) by analyzing transition-state stabilization .

Methodological Considerations

  • Reproducibility : Detailed protocols for synthesis, enzyme assays, and analytics must include buffer compositions (e.g., Tris pH 7.3), instrument settings (e.g., HPLC column type), and raw data deposition in public repositories .
  • Data Validation : Cross-referencing kinetic parameters (e.g., Km, kcat) with independent studies and using internal standards (e.g., spiked AMP) in HPLC/MS ensures accuracy .

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